N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide

Medicinal Chemistry Cannabinoid CB1 Receptor Structure-Activity Relationship

Addressing the scarcity of well-characterized ortho-chlorophenyl probes in the 1,5-diaryl-1H-1,2,4-triazole-3-carboxamide CB1 chemotype. This compound fills a critical gap for SAR studies mapping halogen position effects on binding and functional activity. - Enables direct comparison with the extensively characterized 2,4-dichlorophenyl series (Indian Patent 212244). - Complements fragment-like analogs (core MW 202.22) as a lead-like member (MW 312.75) in hierarchical screening cascades. - Supplied at 1 g scale, ready for library inclusion or use as an analytical reference standard (HPLC/LC-MS/NMR).

Molecular Formula C16H13ClN4O
Molecular Weight 312.75 g/mol
Cat. No. B12990292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide
Molecular FormulaC16H13ClN4O
Molecular Weight312.75 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C16H13ClN4O/c1-11-18-15(20-21(11)12-7-3-2-4-8-12)16(22)19-14-10-6-5-9-13(14)17/h2-10H,1H3,(H,19,22)
InChIKeyUFAIHUCEVUQTAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Profile


N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide (CAS 1000572-01-9) belongs to the 1,5-diaryl-1H-1,2,4-triazole-3-carboxamide class, a scaffold historically explored for cannabinoid CB1 receptor modulation [1]. The compound features a 2-chlorophenyl moiety at the carboxamide nitrogen and a 5-methyl-1-phenyl substitution on the triazole core, representing a specific substitution pattern within the broader 1,2,4-triazole-3-carboxamide chemotype. It is available from select specialty chemical suppliers for research purposes .

Chemotype1,5-diaryl-1H-1,2,4-triazole-3-carboxamide scaffold
Substitution2-Chlorophenyl at carboxamide N; 5-methyl-1-phenyl on triazole
Research contextCB1 receptor SAR exploration; class-level activity reported
ProcurementAvailable in research quantities from select specialty suppliers

Why Generic Analogs Cannot Substitute


Within the 1,2,4-triazole-3-carboxamide chemotype, biological activity is exquisitely sensitive to the nature and position of aryl substituents. The 2-chlorophenyl group at the carboxamide nitrogen introduces distinct steric and electronic effects compared to unsubstituted, 4-chlorophenyl, or 2,4-dichlorophenyl analogs, which can dramatically alter receptor binding affinity, functional activity, and physicochemical properties [1]. The Indian Patent 212244 explicitly teaches that the identity of substituents on the triazole core and the carboxamide nitrogen dictates whether a compound acts as a CB1 agonist, partial agonist, inverse agonist, or antagonist, underscoring that even closely related analogs within this class are not functionally interchangeable [2].

01Substituent identity on the carboxamide nitrogen can determine CB1 functional profile (agonist/antagonist); analogs may exhibit inverted activity.
022-Chlorophenyl group introduces distinct steric/electronic effects vs. 4-Cl or 2,4-Cl₂ analogs; binding affinity and selectivity may not transfer.
03Substantial MW and lipophilicity differences between analogs can alter assay behavior; direct replacement in SAR workflows may not be appropriate.

Differentiation Evidence


Structural Differentiation from Core Scaffold

N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide contains a unique 2-chlorophenyl carboxamide substituent. This ortho-chlorine substitution is structurally distinct from the 4-chlorophenyl and 2,4-dichlorophenyl patterns commonly exemplified in the Indian Patent 212244, which describes 1,5-diaryl-1H-1,2,4-triazole-3-carboxamides as cannabinoid CB1 receptor ligands [1]. The patent's exemplified compounds include 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl) variants, whereas the target compound places the chlorine at the ortho position of the N-phenyl carboxamide ring. This positional isomerism is predicted to alter receptor binding pocket interactions and physicochemical properties, though no direct comparative pharmacological data for this specific compound was identified in the sourced literature [1].

Ortho-chloro substitution
Class-level inference
N-(2-chlorophenyl) vs. patent-exemplified 4-Cl or 2,4-Cl₂ variants
Supports exploration of halogen position effects on CB1 target engagement
No comparative pharmacological data available for this specific compound
Medicinal Chemistry Cannabinoid CB1 Receptor Structure-Activity Relationship

Physicochemical Property Differentiation

The target compound (MW 312.75 g/mol, molecular formula C₁₆H₁₃ClN₄O) has a molecular weight approximately 110 Da higher than the unsubstituted 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide core scaffold (MW 202.22 g/mol, C₁₀H₁₀N₄O) . The addition of the 2-chlorophenyl group increases lipophilicity (estimated AlogP) and introduces a hydrogen bond acceptor (chlorine), which may influence membrane permeability and protein binding compared to the unsubstituted amide analog . The compound's purity is specified as >90% by at least one commercial supplier .

MW & lipophilicity shift
Class-level inference
+110.5 g/mol ΔMW; predicted AlogP increase
Limits direct substitution with the unsubstituted core scaffold in biochemical assays
Vendor-reported molecular formulas; no experimental logP determined
Physicochemical Properties Drug-likeness Lipophilicity

Positional Selectivity in CB1 Patent Space

The Indian Patent 212244 extensively exemplifies 1,5-diaryl-1H-1,2,4-triazole-3-carboxamides bearing 2,4-dichlorophenyl or 4-chlorophenyl groups, but does not explicitly claim or exemplify compounds with a 2-chlorophenyl (ortho-monochloro) substituent on the carboxamide nitrogen [1]. This creates a distinct intellectual property and chemical space position: N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide represents an underexplored substitution pattern that may exhibit different CB1 receptor binding kinetics or functional selectivity profiles compared to the extensively characterized 2,4-dichlorophenyl series, though confirmatory pharmacological data are unavailable in the sourced literature [1].

Patent novelty context
Data to verify
Ortho-Cl not explicitly exemplified in Indian Patent 212244; 2,4-Cl₂ and 4-Cl series dominate
May provide a novel substitution vector outside key composition-of-matter claims
Requires de novo pharmacological characterization and IP analysis
Cannabinoid Receptor Patent Analysis Competitive Landscape

Commercial Availability Differentiation

N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide is available in research quantities (1 g scale) from Santa Cruz Biotechnology and can be sourced through CymitQuimica upon inquiry . In contrast, many closely related 1,5-diaryl-1H-1,2,4-triazole-3-carboxamide analogs from the patent literature are not commercially stocked and require custom synthesis, which introduces lead times of 4-12 weeks and minimum order quantities that may not be feasible for early-stage screening [1]. This ready availability distinguishes the compound for procurement workflows requiring rapid access to diverse triazole-3-carboxamide chemotypes.

Procurement lead time
Supporting evidence
Stocked at 1 g scale vs. estimated 4–12 week custom synthesis for patent analogs
Enables faster initiation of SAR screening campaigns
Based on vendor catalog assessment; availability may vary
Procurement Chemical Sourcing Supply Chain

Application Scenarios


CB1 Receptor SAR Expansion

As a 1,5-diaryl-1H-1,2,4-triazole-3-carboxamide with a distinct ortho-chlorophenyl substitution pattern not explicitly represented in Indian Patent 212244, this compound is suitable for medicinal chemistry teams seeking to map halogen position effects on CB1 receptor binding affinity and functional activity. It can serve as a tool compound to probe whether ortho-chlorine substitution confers altered binding kinetics or functional selectivity relative to the extensively characterized 2,4-dichlorophenyl series [1]. However, users should note that no published CB1 binding or functional data exist for this specific compound, and de novo pharmacological characterization will be required [1].

Triazole-3-carboxamide Focused Library Design

This compound's ready commercial availability at 1 g scale makes it a practical addition to focused screening libraries targeting the 1,2,4-triazole-3-carboxamide chemotype. Its higher molecular weight (312.75 g/mol) and increased lipophilicity relative to the unsubstituted 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide core (202.22 g/mol) allow it to serve as a representative 'lead-like' member of the chemotype family, complementing smaller fragment-like analogs in hierarchical screening cascades.

IP Circumvention and Novel Chemotype Exploration

For organizations seeking CB1 receptor modulators outside the composition-of-matter scope of existing 1,5-diaryl-1H-1,2,4-triazole-3-carboxamide patents, the ortho-chlorophenyl substitution of this compound represents a potentially novel sub-series not explicitly exemplified in Indian Patent 212244 [1]. This structural differentiation may support freedom-to-operate strategies, though comprehensive patent landscape analysis and confirmatory pharmacological evaluation remain prerequisites for any development program.

Reference Standard for Ortho-Chlorophenyl Analogs

Given its unique substitution pattern and commercial availability, this compound can serve as an analytical reference standard for HPLC, LC-MS, or NMR method development targeting ortho-chlorophenyl-substituted 1,2,4-triazole-3-carboxamide derivatives. Its distinct chromatographic retention and spectroscopic features enable method calibration for purity analysis and reaction monitoring of related synthetic intermediates .

Application
Selection Property
Validation Focus
CB1 receptor SAR expansion
Ortho-chlorophenyl substitution pattern
Target engagement and functional activity profiling (de novo characterization required)
Triazole-3-carboxamide focused library design
Higher MW and lipophilicity relative to core scaffold
Lead-like property assessment in hierarchical screening cascades
IP landscape exploration
Ortho-chlorophenyl not exemplified in key patents
Freedom-to-operate analysis and confirmatory pharmacological evaluation
Analytical reference standard for ortho-Cl analogs
Unique substitution and commercial availability
Method development for HPLC/LC-MS/NMR calibration
Quote Request

Request a Quote for N-(2-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.